Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl-
Description
Chemical Name: 1,2-Dibromo-4-(1,2-dibromo-1-methylethyl)-1-methylcyclohexane
CAS Registry Number: 5770-05-8
Molecular Formula: C₉H₁₂Br₄
Molecular Weight: 440.81 g/mol
Structure: A cyclohexane ring substituted with:
- Bromine atoms at positions 1 and 2.
- A methyl group at position 1.
- A 1,2-dibromo-1-methylethyl group at position 4.
This compound is a highly brominated cyclohexane derivative. Limited data exist on its synthesis, but it is commercially available (e.g., listed by Sigma-Aldrich, China) .
Properties
IUPAC Name |
1,2-dibromo-4-(1,2-dibromopropan-2-yl)-1-methylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br4/c1-9(13)4-3-7(5-8(9)12)10(2,14)6-11/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAKZPPEUZUAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1Br)C(C)(CBr)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347838 | |
| Record name | Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4764-54-9 | |
| Record name | Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical Bromination of Methylcyclohexane Derivatives
A plausible starting material is 1-methyl-4-isopropenylcyclohexane. Bromination via N-bromosuccinimide (NBS) under radical conditions (UV light or peroxides) introduces bromine at allylic positions. For example:
- Step 1 : Allylic bromination of the isopropenyl group yields 1-methyl-4-(1,2-dibromo-1-methylethyl)cyclohexane.
- Step 2 : Further bromination of the cyclohexane ring using Br₂/FeBr₃ under controlled conditions introduces 1,2-dibromo substituents.
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| 1 | NBS, AIBN, CCl₄ | 80°C | ~60 |
| 2 | Br₂, FeBr₃ | 0–25°C | ~45 |
Electrophilic Bromination of Functionalized Cyclohexanes
An alternative route starts with 1-methylcyclohexanol:
- Step 1 : Dehydration to form 1-methylcyclohexene.
- Step 2 : Dibromocarbene addition (CHBr₃, NaOH ) generates a dibrominated cyclohexane derivative.
- Step 3 : Subsequent bromination of the isopropyl side chain using PBr₃ or HBr/H₂O₂ .
- Regioselectivity control for 1,2-dibromo placement on the ring.
- Steric hindrance from the methyl group complicating bromine addition.
Isomer Formation and Separation
The synthesis typically produces a mixture of diastereomers (α, β, γ, δ) due to multiple stereocenters. For example:
- α-isomer : Bromines on adjacent carbons in a cis configuration.
- β-isomer : Trans arrangement of ring bromines.
| Technique | Efficiency | Notes |
|---|---|---|
| Column Chromatography | Moderate | Requires polar stationary phases (e.g., silica gel) |
| Crystallization | Low | Limited by similar solubility of isomers |
Industrial-Scale Considerations
Large-scale production faces hurdles such as:
- Cost of Brominating Agents : Excess Br₂ increases expenses and waste.
- Byproduct Management : HBr gas requires scrubbing systems.
- Thermal Stability : Decomposition above 200°C necessitates low-temperature reactors.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes by removing hydrogen bromide (HBr).
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are commonly used for elimination reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cyclohexane derivatives, while elimination reactions can produce alkenes.
Scientific Research Applications
Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other brominated compounds.
Biology: The compound can be used in studies involving brominated organic molecules and their biological effects.
Medicine: Research on brominated compounds like this one can provide insights into their potential use in pharmaceuticals.
Industry: The compound is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl- involves its reactivity due to the presence of multiple bromine atoms. These bromine atoms can participate in various chemical reactions, making the compound a versatile reagent. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared with structurally related brominated cyclohexanes and alkanes (Table 1).
Table 1: Comparative Analysis of Brominated Cyclohexanes
Key Comparisons:
Bromine Content and Molecular Weight
- The target compound (4 Br, MW 440.81) and DBDBECH (4 Br, MW 426.72) have higher bromination than simpler derivatives like cis-1,2-dibromocyclohexane (2 Br, MW 241.95). Increased bromine enhances flame-retardant efficacy but reduces water solubility .
Substituent Effects The 1-methylethyl group in the target compound introduces steric hindrance compared to DBDBECH’s ethyl group. This may slow metabolic degradation, as seen in DBDBECH’s biotransformation by human liver microsomes .
Environmental and Toxicological Profiles
- DBDBECH has been prioritized for studies on soil mobility and bioaccumulation due to its structural similarity to persistent organic pollutants (POPs) . The target compound’s additional methyl group may exacerbate these traits.
- In contrast, 1-bromo-1-nitrocyclohexane (1 Br, MW 208.06) is less environmentally persistent but poses explosion risks .
Stereochemical Considerations
- cis-1,2-Dibromocyclohexane exhibits stereoisomerism, influencing its reactivity and phase-change properties . The target compound’s substituents likely introduce complex stereochemistry, though data remain scarce.
Biological Activity
Cyclohexane, 1,2-dibromo-4-(1,2-dibromo-1-methylethyl)-1-methyl-, also known as tetrabromoethylcyclohexane (TBECH), is a brominated flame retardant commonly used in various applications to enhance fire resistance. Understanding its biological activity is crucial for assessing its safety and environmental impact.
Chemical Structure
The molecular formula of TBECH is , and it possesses a complex structure characterized by multiple bromine substituents. The compound exhibits a chair conformation typical of cyclohexane derivatives. Key structural parameters include:
| Parameter | Value |
|---|---|
| Molecular Weight | 427.84 g/mol |
| Density | 2.2 g/cm³ |
| Melting Point | 70-76 °C |
| Boiling Point | 371.2 °C |
| Flash Point | 173.3 °C |
Biological Activity Overview
TBECH has been studied for its potential effects on human health and the environment. The primary areas of concern include:
- Toxicity : TBECH is classified under hazardous substances due to its potential toxicity upon exposure. Acute toxicity data indicate that it may cause harmful effects when ingested or inhaled.
- Endocrine Disruption : Research suggests that brominated flame retardants can interfere with endocrine functions, potentially leading to reproductive and developmental issues in exposed organisms.
Case Study 1: Toxicological Assessment
A study conducted on the acute toxicity of TBECH indicated significant adverse effects on aquatic organisms. The compound exhibited a low LC50 value, indicating high toxicity levels in fish species such as Danio rerio (zebrafish). The findings highlighted the need for caution in its use and disposal.
Case Study 2: Endocrine Disruption
Research published in environmental toxicology journals has shown that TBECH can disrupt thyroid hormone signaling pathways in laboratory models. This disruption was evidenced by altered levels of thyroid hormones in exposed subjects, raising concerns about its impact on wildlife and human health.
Case Study 3: Biodegradability and Environmental Impact
Studies examining the environmental persistence of TBECH have demonstrated that it is resistant to biodegradation, leading to accumulation in aquatic ecosystems. This persistence poses risks not only to aquatic life but also to humans through bioaccumulation in the food chain.
The biological activity of TBECH can be attributed to several mechanisms:
- Receptor Binding : TBECH has been shown to bind to hormone receptors, mimicking natural hormones and disrupting normal physiological processes.
- Oxidative Stress Induction : Exposure to TBECH can lead to increased oxidative stress within cells, contributing to cellular damage and apoptosis.
Q & A
Q. What analytical methods are recommended for identifying and quantifying this compound in environmental or biological samples?
To ensure accurate detection, gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for halogenated compounds. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are essential. Polar capillary columns (e.g., DB-5) in GC improve resolution for brominated derivatives, as demonstrated in retention index studies . Calibration standards should be prepared in matrices matching the sample (e.g., hexane for environmental extracts) to account for matrix effects .
Q. How can researchers determine the environmental persistence and mobility of this compound?
Key parameters include:
- Octanol-water partition coefficient (log ) : Measured via shake-flask or HPLC methods to predict bioaccumulation potential.
- Soil adsorption coefficients () : Batch equilibrium experiments with varying soil types (e.g., loam, clay) .
- Hydrolysis and photodegradation rates : Conduct under controlled pH and UV light conditions, with LC-MS monitoring degradation products .
Advanced Research Questions
Q. What experimental models are suitable for assessing endocrine-disrupting effects?
- In vitro : Human prostate cancer cell lines (e.g., LNCaP) for androgen receptor (AR) modulation assays, coupled with luciferase reporter genes to quantify transcriptional activity .
- In vivo : Avian models (e.g., American kestrels) for reproductive toxicity, measuring egg viability, hormonal profiles (thyroxine, testosterone), and behavioral changes .
- In ovo exposure : Chicken embryos to evaluate developmental toxicity and bile acid disruption .
Q. How can molecular modeling elucidate interactions with biological targets?
- Docking simulations : Use software like AutoDock Vina to predict binding affinities to AR ligand-binding domains. TBECH (a structural analog) showed potent androgenic activity via hydrophobic interactions and halogen bonding .
- Molecular dynamics (MD) : Simulate conformational changes in AR upon ligand binding to assess stabilization of active receptor states .
Q. How do stereoisomeric differences impact toxicity and environmental behavior?
Stereoisomers (e.g., α/β-TBECH) exhibit distinct bioactivity. Advanced separation techniques (chiral GC columns) and NMR-based stereochemical analysis are critical. For example, β-TBECH showed higher AR activation in human cells compared to α-TBECH, likely due to spatial compatibility with the receptor pocket . Environmental studies in marine mammals also reveal isomer-specific bioaccumulation trends .
Data Contradiction and Reproducibility
Q. How should discrepancies in species-specific toxicological responses be addressed?
- Case study : TBECH caused reduced egg viability in kestrels but showed minimal effects in zebrafish. To resolve this, cross-species comparative studies are recommended:
- Dose-response refinement : Ensure exposure concentrations reflect environmental relevance (e.g., ng/L for aquatic systems vs. mg/kg for terrestrial models) .
Q. What methodologies improve reproducibility in endocrine disruption assays?
- Standardized protocols : Follow OECD guidelines for fish embryo toxicity tests (FET) and avian reproductive studies.
- Positive/negative controls : Include bisphenol A (anti-androgenic) and dihydrotestosterone (androgenic) in AR assays .
- Blinded analysis : Mitigate bias in behavioral or histological assessments .
Synthesis and Purification
Q. What challenges exist in synthesizing high-purity samples for research?
- Bromination selectivity : Use radical initiators (e.g., AIBN) to control regioselectivity during allylic bromination of cyclohexane precursors .
- Purification : Sequential silica gel chromatography and recrystallization in ethanol/water mixtures to isolate isomers. Purity (>98%) should be verified via GC-FID and elemental analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
